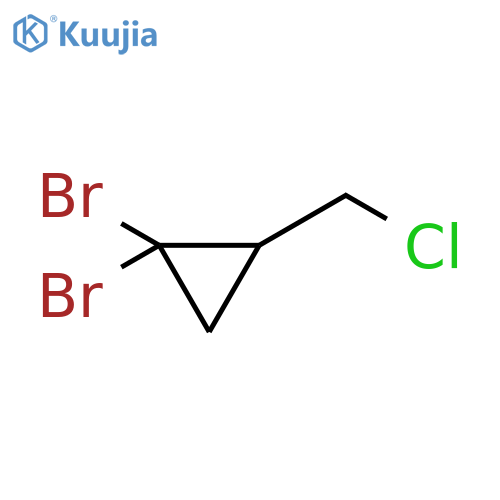Cas no 67003-20-7 (1,1-Dibromo-2-(chloromethyl)cyclopropane)

67003-20-7 structure
商品名:1,1-Dibromo-2-(chloromethyl)cyclopropane
1,1-Dibromo-2-(chloromethyl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1,1-dibromo-2-(chloromethyl)cyclopropane
- Cyclopropane, 1,1-dibromo-2-(chloromethyl)-
- 1,1-dibromo-2-chloromethylcyclopropane
- 67003-20-7
- 899-833-8
- DTXSID00454367
- EN300-1695731
- G62432
- CS-0227254
- SCA00320
- SCHEMBL22804028
- 1,1-Dibromo-2-(chloromethyl)cyclopropane
-
- インチ: 1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2
- InChIKey: SWIPJVZSGRVWTM-UHFFFAOYSA-N
- ほほえんだ: BrC1(C([H])([H])C1([H])C([H])([H])Cl)Br
計算された属性
- せいみつぶんしりょう: 247.84260 g/mol
- どういたいしつりょう: 245.84465 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 81.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 0
- ぶんしりょう: 248.34
1,1-Dibromo-2-(chloromethyl)cyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1695731-0.5g |
1,1-dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
| Enamine | EN300-1695731-0.1g |
1,1-dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297924-1g |
1,1-Dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 98% | 1g |
¥14700.00 | 2024-05-04 | |
| Ambeed | A1533258-1g |
1,1-Dibromo-2-(chloromethyl)cyclopropane |
67003-20-7 | 98% | 1g |
$1354.0 | 2024-04-18 | |
| 1PlusChem | 1P01H7PA-100mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 100mg |
$350.00 | 2024-04-22 | |
| 1PlusChem | 1P01H7PA-2.5g |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 2.5g |
$1756.00 | 2024-04-22 | |
| A2B Chem LLC | AY81950-500mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 500mg |
$610.00 | 2024-04-19 | |
| A2B Chem LLC | AY81950-100mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 100mg |
$289.00 | 2024-04-19 | |
| Aaron | AR01H7XM-500mg |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 500mg |
$776.00 | 2025-02-17 | |
| Aaron | AR01H7XM-5g |
Cyclopropane, 1,1-dibromo-2-(chloromethyl)- |
67003-20-7 | 95% | 5g |
$2814.00 | 2025-02-17 |
1,1-Dibromo-2-(chloromethyl)cyclopropane 関連文献
-
Christopher B. Kelly,John A. Milligan,Leon J. Tilley,Taylor M. Sodano Chem. Sci. 2022 13 11721
-
2. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphtholsAvishek Guin,Subrata Bhattacharjee,Mahesh Singh Harariya,Akkattu T. Biju Chem. Sci. 2023 14 6585
67003-20-7 (1,1-Dibromo-2-(chloromethyl)cyclopropane) 関連製品
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67003-20-7)1,1-Dibromo-2-(chloromethyl)cyclopropane

清らかである:99%
はかる:1g
価格 ($):1219.0